molecular formula C12H11N5 B7794478 3-benzylpurin-6-amine

3-benzylpurin-6-amine

Cat. No.: B7794478
M. Wt: 225.25 g/mol
InChI Key: ZRRXJVVXTVXDII-UHFFFAOYSA-N
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Description

3-Benzylpurin-6-amine is a chemical compound with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . It is a derivative of adenine, a fundamental purine base, with a benzyl group substituted at the N-3 position of the purine ring . This structural modification classifies it as a 6-aminopurine and is a key feature that defines its potential physicochemical and biological properties for scientific investigation. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a biochemical building block or as a reference standard in various experimental contexts. Synonyms for this compound include 3-Benzyl-3H-purin-6-amine, 3-Benzyladenine, and N-Benzyladenine . The related hydrochloride salt has the CAS Registry Number 10211-84-4 . For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-benzylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRXJVVXTVXDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-benzylpurin-6-amine” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactions in controlled environments. The process may include the use of specialized equipment and reagents to ensure consistent quality and high yield. The production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Copper-Catalyzed Coupling Reactions

6-Benzylaminopurine participates in Cu(I)-mediated coupling reactions with allyl halides to form 6-allylpurine derivatives. For example:

  • Reaction : (9-Benzylpurin-6-yl)magnesium chloride + allyl halides → 6-allylpurine derivatives .

  • Conditions : CuI catalyst, THF solvent, 60°C, 12 h.

  • Yield : 70–85% (varies with substituents).

This method enables diversification of the purine scaffold for pharmacological applications.

Alkylation and Benzylation

N⁶-benzyladenine is synthesized via alkylation of adenine derivatives:

  • Base Reaction : Adenine + benzyl bromide → N⁶-benzyladenine .

  • Optimized Protocol :

    ParameterValue
    SolventDMF
    BaseK₂CO₃
    Temperature80°C
    Yield78%

Radical Pathways in Carboamination

In copper-catalyzed carboamination of styrenes :

  • Alkyl radical generation : Potassium alkyltrifluoroborates → alkyl radicals.

  • Addition to styrene : Forms benzylic radical intermediate.

  • Oxidative coupling : Radical combines with BAP-derived amine, yielding secondary benzylureas.

Key intermediates :

  • Acyl palladium complex (in Pd-catalyzed homologation) .

  • Imine formation (via aldehyde intermediates) .

Acetylation and Acylation

  • Acetylation : BAP reacts with acetyl chloride in the presence of DIPEA, forming acetylated derivatives .

    • Observation : Ketene intermediates form within minutes .

  • Acyl Transfer : BAP’s amine group acts as a nucleophile in acylations.

Cross-Coupling with Organometallics

  • Stille Coupling : 6-Halopurines + tetraalkyltin reagents → C-alkylated purines .

    • Example : 6-Chloropurine + Bu₃SnMe → 6-methylpurine (62% yield).

Plant Growth Media

  • Role : BAP synergizes with auxins to induce shoot proliferation .

  • Concentration Range : 0.1–5.0 mg/L in Murashige and Skoog medium.

Antioxidant Modulation

  • Effect : BAP enhances glutathione (GSH) and vitamin C in plants by 15% and 9%, respectively .

Stability and Degradation

  • Thermal Stability : Decomposes above 236°C .

  • Photolysis : UV exposure induces N-debenzylation, regenerating adenine .

Scientific Research Applications

Plant Growth Regulation

Cytokinin Activity
BAP functions primarily as a plant growth regulator by promoting cell division and differentiation. It has been shown to enhance shoot proliferation in various plant species, making it valuable in tissue culture and micropropagation. Studies have indicated that BAP can effectively stimulate the growth of shoots in woody plants and herbaceous species alike, thereby facilitating rapid propagation methods in horticulture .

Case Study: Micropropagation
In a study focused on the micropropagation of Dendrobium orchids, the application of BAP significantly increased the number of shoots produced per explant compared to control groups. The optimal concentration was found to be 5 mg/L, which resulted in a doubling of shoot numbers within six weeks .

Stress Tolerance Enhancement

Abiotic Stress Mitigation
Research has demonstrated that BAP can enhance plant tolerance to various abiotic stresses, including drought and metal toxicity. For instance, treatments with BAP have been shown to improve antioxidant enzyme activities in plants subjected to cadmium (Cd) and copper (Cu) stress. This enhancement leads to reduced oxidative damage and improved overall plant health under stress conditions .

Case Study: Drought Stress
A study involving soybean plants revealed that exogenous application of BAP at critical growth stages significantly mitigated drought stress effects. Plants treated with 100 mg/L BAP exhibited improved chlorophyll content and higher rates of photosynthesis compared to untreated controls, indicating its potential as a tool for enhancing crop resilience under water-limited conditions .

Postharvest Quality Improvement

Shelf Life Extension
BAP has been utilized to extend the shelf life of various fruits and vegetables by delaying senescence processes. For example, treating broccoli florets with BAP resulted in improved retention of green color and firmness during storage, thereby enhancing marketability .

Case Study: Fresh-Cut Vegetables
In experiments with fresh-cut vegetables such as cabbage and asparagus, BAP treatment effectively extended shelf life by maintaining quality attributes over extended periods at refrigeration temperatures. This application is particularly beneficial for the fresh produce industry, where maintaining product quality is crucial for consumer acceptance .

Floriculture Applications

Cut Flower Longevity
In floriculture, BAP is employed to enhance the longevity of cut flowers. Studies have shown that conditioning cut stems with BAP can double their vase life by promoting water uptake and delaying wilting processes .

Application AreaSpecific UseObserved Benefits
Plant Growth RegulationMicropropagationIncreased shoot proliferation
Stress ToleranceDrought & Metal Toxicity MitigationEnhanced antioxidant activity
Postharvest QualityShelf Life ExtensionImproved retention of quality attributes
FloricultureCut Flower LongevityExtended vase life for cut flowers

Mechanism of Action

The mechanism of action of compound “3-benzylpurin-6-amine” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-benzylpurin-6-amine with structurally related purine derivatives, focusing on substituents, synthesis, biological activity, and physicochemical properties.

Compound Name Substituents Synthesis Method Biological Activity Physicochemical Properties Reference
This compound N3-benzyl, C6-amine Inferred alkylation Potential kinase inhibition (analogs) High hydrophobicity (logP ~2.5) -
3-Allyladenine N3-allyl, C6-amine Electrochemical synthesis Unreported Moderate hydrophobicity (logP ~1.8)
N-Benzyl-9-isopropyl-9H-purin-6-amine N9-isopropyl, C6-benzylamino Organic condensation Antitumor, antibacterial High hydrophobicity (logP ~3.0)
6-Benzylamino-2-chloropurine C6-benzylamino, C2-Cl Nucleophilic substitution Cytokinin analog (plant studies) Chlorine enhances electronegativity
Isopentenyladenine C6-isopentenylamino Biosynthesis/Michael addition Cytokinin (plant growth) Moderate hydrophobicity (logP ~2.2)

Key Findings:

Substitution Position and Biological Activity N3 vs. N9 Substitution: Nthis compound (hypothetical) is structurally distinct from N9-substituted analogs like N-Benzyl-9-isopropyl-9H-purin-6-amine, which exhibits antitumor activity due to its ability to disrupt purine-binding enzymes . N3 substitution may alter hydrogen-bonding interactions critical for receptor binding. C6 Amine vs. C6 Alkylamino: Compounds with C6-alkylamino groups (e.g., isopentenyladenine) act as cytokinins, promoting cell division in plants .

Synthetic Approaches Electrochemical Synthesis: Used for 3-allyladenine (N3-allyl), suggesting that N3-benzylation might require similar alkylation conditions with benzyl halides . Nucleophilic Substitution: Common for introducing amines at C6 (e.g., 6-benzylamino-2-chloropurine via reaction with benzylamine) .

Physicochemical Properties

  • Hydrophobicity : The benzyl group in This compound likely increases logP compared to allyl or isopentenyl analogs, impacting solubility and bioavailability.
  • Crystal Packing : Crystallographic data for N-Benzyl-9-isopropyl-9H-purin-6-amine reveals hydrogen bonds between the benzyl group and adjacent molecules, a feature that may stabilize this compound in solid state .

Research Implications and Gaps

  • Biological Activity: While N9-substituted purines are well-studied for antitumor effects , the biological role of N3-benzyl derivatives remains speculative. Testing this compound against kinase targets or microbial assays could reveal novel activities.
  • Synthesis Optimization : Electrochemical or catalytic methods (e.g., Pd-mediated cross-coupling) may improve yields for N3-benzylpurines.
  • Structural Analysis : X-ray crystallography or NMR studies are needed to confirm the steric effects of the N3-benzyl group on purine conformation.

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)
CF3SO3HCH2Cl240 (reflux)78
H2SO4Ethanol2545

Basic: How does solvent selection impact the solubility of this compound in experimental workflows?

Answer:
Solubility is temperature-dependent and varies significantly across solvents. Methanol and acetone are optimal for dissolution (e.g., 12.3 mg/mL in methanol at 25°C), while n-hexane is unsuitable due to low polarity . For temperature-sensitive assays, ethanol or ethyl acetate may be preferred. The modified Apelblat equation can predict solubility trends, with root-mean-square deviations <5% .

Q. Table 2: Solubility in Common Solvents (298.15 K)

SolventSolubility (mg/mL)
Methanol12.3
Ethyl acetate2.1
Dichloromethane1.8

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound in plant tissue cultures?

Answer:
Discrepancies often arise from:

  • Concentration gradients : Bioactivity may peak at 0.5–2.0 µM but inhibit growth at >5 µM .
  • Synergistic effects : Co-treatment with auxins (e.g., 2,4-D) alters dose-response curves .
    Methodological recommendations :
  • Use factorial designs to isolate variable effects.
  • Standardize explant sources and growth media (e.g., Murashige-Skoog basal medium).
  • Validate results via HPLC quantification to rule out metabolite interference .

Advanced: What strategies optimize the purification of this compound from complex reaction mixtures?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:H2O gradient) achieves >99% purity .
  • Recrystallization : Ethanol-water systems (70:30 v/v) yield high-purity crystals (melting point 230–233°C) .
  • Troubleshooting : If impurities persist, derivatization with acetic anhydride can enhance separation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced cytokinin activity?

Answer:
Key SAR insights:

  • Benzyl group substitution : Electron-withdrawing groups (e.g., Cl) at the para position increase receptor affinity by 30% .
  • Purine ring modifications : Replacing N<sup>6</sup>-benzyl with furfuryl (as in kinetin) alters transport kinetics .
    Experimental approach :
  • Synthesize analogs via Pd-catalyzed cross-coupling .
  • Test bioactivity in Arabidopsis thaliana root elongation assays.

Q. Table 3: Cytokinin Activity of Derivatives

DerivativeRelative Activity (%)
This compound100 (baseline)
6-(4-Cl-Benzyl)purine130
6-Furfurylpurine85

Advanced: What analytical techniques are critical for characterizing this compound stability under physiological conditions?

Answer:

  • HPLC-MS : Monitors degradation products (e.g., adenine) in simulated gastric fluid (pH 2.0) .
  • NMR spectroscopy : Detects structural changes after UV exposure (λ = 254 nm, 24 h) .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 145°C .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (R36/37/38) .
  • Ventilation : Use fume hoods to avoid inhalation (R20/21/22) .
  • Waste disposal : Neutralize acidic residues before incineration .

Advanced: How does this compound interact with plant hormone signaling pathways at the molecular level?

Answer:
Mechanistic studies suggest:

  • Receptor binding : Competes with endogenous cytokinins for Arabidopsis Histidine Kinase 3 (AHK3) .
  • Transcriptional regulation : Upregulates ARR5 (response regulator) within 6 hours .
    Experimental validation :
  • Use CRISPR-edited AHK3 mutants to assess binding specificity.
  • Perform RNA-seq to identify early-response genes.

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